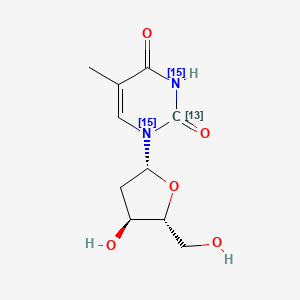

Thymidine-13C,15N2

Description

The Role of Thymidine (B127349) as a Deoxyribonucleic Acid Precursor in Cellular Processes

Thymidine, a pyrimidine (B1678525) deoxynucleoside, is a fundamental building block for deoxyribonucleic acid (DNA). baseclick.euwikipedia.org Its unique presence in DNA, where it pairs with deoxyadenosine, makes it an excellent marker for processes involving DNA synthesis. baseclick.eucaymanchem.com Cells can obtain thymidine for DNA replication through two primary pathways: the de novo synthesis pathway and the salvage pathway.

The de novo synthesis pathway creates thymidylate (the phosphorylated form of thymidine) from other precursor molecules. researchgate.netnih.gov This pathway is the primary source of thymidine for DNA replication and repair. researchgate.net A key enzyme in this process is thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). researchgate.netpnas.org

The salvage pathway recycles pre-existing thymidine from the breakdown of DNA or from the extracellular environment. patsnap.combiologynotesonline.com Thymidine is transported into the cell and then phosphorylated by the enzyme thymidine kinase to form dTMP. researchgate.netpatsnap.com This dTMP can then be further phosphorylated to thymidine triphosphate (dTTP), the form that is directly incorporated into newly synthesized DNA strands during replication. researchgate.net

The incorporation of thymidine into DNA is a hallmark of cell proliferation. thermofisher.comcytologicsbio.com During the S phase of the cell cycle, when DNA is replicated, dividing cells actively take up and incorporate thymidine into their newly synthesized DNA. researchgate.netbiocompare.com This principle forms the basis of widely used cell proliferation assays. For decades, researchers have used radiolabeled thymidine (³H-thymidine) to measure the rate of DNA synthesis and, by extension, cell division. thermofisher.comcytologicsbio.com However, the use of radioactive materials has significant drawbacks, including safety concerns and the potential for the radiolabel itself to affect cellular processes like the cell cycle and DNA integrity. researchgate.netbiocompare.com This has led to the development of non-radioactive alternatives, such as the thymidine analog bromodeoxyuridine (BrdU) and, more recently, stable isotope-labeled thymidine. thermofisher.combiocompare.com

Rationale for Isotopic Enrichment of Thymidine with Carbon-13 and Nitrogen-15 (B135050) for Research

The enrichment of thymidine with the stable isotopes carbon-13 (¹³C) and nitrogen-15 (¹⁵N) to create Thymidine-¹³C,¹⁵N₂ offers a powerful and versatile tool for modern biological research, overcoming many of the limitations associated with traditional labeling methods. researchgate.netmedchemexpress.com The rationale for using this doubly labeled compound stems from the desire for a safe, accurate, and highly specific tracer for DNA synthesis and related metabolic processes. nih.govharvard.edu

One of the primary advantages of using stable isotopes like ¹³C and ¹⁵N is the enhanced detection sensitivity and specificity provided by mass spectrometry. silantes.com By incorporating these heavier isotopes, Thymidine-¹³C,¹⁵N₂ has a distinct mass signature that allows it to be easily distinguished from its naturally occurring, unlabeled counterpart. silantes.comuni-muenchen.de This enables precise quantification of the labeled thymidine incorporated into DNA, providing a direct and accurate measure of DNA synthesis. nih.gov

Furthermore, the use of stable isotopes is non-radioactive and non-toxic at the levels used in research, making it a safer alternative to ³H-thymidine. nih.govcambridge.org This is particularly important for in vivo studies in living organisms, including humans, where the use of radioactive tracers is often restricted. cambridge.orgharvard.edu Studies have shown that ³H-thymidine can induce cell-cycle arrest and DNA damage, potentially confounding the very processes it is meant to measure. researchgate.net Stable isotope-labeled thymidine does not have these cytotoxic effects, ensuring that the experimental results reflect the true biological processes under investigation. researchgate.net

The dual labeling with both ¹³C and ¹⁵N provides increased analytical power . The presence of multiple heavy isotopes in the molecule creates a larger mass shift, which can improve the signal-to-noise ratio in mass spectrometry analysis, leading to more robust and reliable data. nih.gov This is particularly advantageous when studying complex biological systems where the labeled compound may be present in low concentrations.

The applications of Thymidine-¹³C,¹⁵N₂ are diverse and impactful:

Measuring DNA Synthesis and Cell Proliferation: It serves as a gold-standard method for quantifying the rate of new DNA synthesis in vitro and in vivo. nih.govresearchgate.net

Metabolic Tracing: By tracking the incorporation of ¹³C and ¹⁵N into DNA and other metabolites, researchers can gain insights into nucleotide metabolism and the interplay between different metabolic pathways. silantes.comsilantes.com

Dynamic Studies: The ability to use different isotopically labeled thymidines (e.g., ¹³C-thymidine and ¹⁵N-thymidine) in sequential labeling experiments allows for the study of the dynamics of cell populations over time. nih.govharvard.edu

Interactive Data Table: Properties of Thymidine and its Isotopologues

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Research Application |

| Thymidine | C₁₀H₁₄N₂O₅ | 242.229 | DNA synthesis precursor |

| Thymidine-¹³C,¹⁵N₂ | ¹³C₁₀H₁₄¹⁵N₂O₅ | ~254.16 | Stable isotope tracer for DNA synthesis |

| ³H-Thymidine | C₁₀H₁₁³H₃N₂O₅ | ~248.25 | Radioactive tracer for cell proliferation assays |

| Bromodeoxyuridine (BrdU) | C₉H₁₁BrN₂O₅ | 307.10 | Non-radioactive thymidine analog for detecting DNA synthesis |

Structure

3D Structure

Properties

Molecular Formula |

C₉¹³CH₁₄¹⁵N₂O₅ |

|---|---|

Molecular Weight |

245.21 |

Synonyms |

1-(2-Deoxy-β-D-ribofuranosyl)-5-methyluracil-13C,15N2; Thymine-2-desoxyriboside-13C,15N2; |

Origin of Product |

United States |

Synthesis and Preparation of Thymidine 13c,15n2 for Advanced Research Applications

Chemo-Enzymatic Synthesis Pathways for Isotopically Labeled Nucleic Acid Building Blocks

The synthesis of isotopically labeled nucleosides like Thymidine-13C,15N2 often employs chemo-enzymatic strategies to leverage the specificity of enzymes and the versatility of chemical synthesis. These methods are critical for producing the high-purity, specifically labeled compounds required for detailed structural and dynamic studies of nucleic acids. mdpi.comnih.govoup.com

A common approach involves the enzymatic coupling of a chemically synthesized, isotopically labeled nucleobase with a labeled or unlabeled sugar moiety. nih.gov For pyrimidines like thymine (B56734), chemical synthesis can produce the labeled base, which is then incorporated into the nucleoside structure by enzymatic reactions. nih.gov This chemo-enzymatic approach offers significant advantages, including high yields and the ability to introduce labels at specific atomic positions, which is crucial for high-resolution NMR studies. oup.comresearchgate.net

Researchers have developed methods that combine the chemical synthesis of labeled ribose and nucleobases with enzymatic phosphorylation to produce labeled nucleoside triphosphates (NTPs). researchgate.net For instance, a labeled pyrimidine (B1678525) nucleobase can be enzymatically coupled with a labeled D-ribose to form a labeled uridine (B1682114) 5'-triphosphate (UTP). nih.gov This method can be adapted for thymidine (B127349) synthesis. These chemo-enzymatic pathways are often more efficient and cost-effective than purely chemical or purely biological methods, overcoming challenges such as low yields in solid-phase synthesis for long oligonucleotides and isotopic scrambling in biomass-based production. nih.gov

Strategies for Site-Specific and Uniform Labeling with 13C and 15N Isotopes

The strategic placement of stable isotopes like 13C and 15N within a biomolecule is essential for a wide range of biophysical studies. Both site-specific and uniform labeling strategies are employed, each offering unique advantages for investigating nucleic acid structure and function.

Uniform Labeling involves the incorporation of isotopes throughout the entire molecule. This is typically achieved by growing microorganisms in minimal media where the sole carbon and nitrogen sources are 13C-glucose and 15NH4Cl, respectively. alexotech.com The DNA and RNA produced by these organisms will be uniformly labeled with the heavy isotopes. ru.nl While this method is effective for producing globally labeled nucleic acids, it can lead to complex NMR spectra due to widespread 13C-13C couplings. nih.gov

Site-Specific Labeling , also known as selective labeling, places isotopes at specific, predetermined atomic positions within the molecule. nih.gov This approach is particularly powerful for simplifying complex NMR spectra and for probing specific interactions or dynamics at a particular location within a nucleic acid. nih.govoup.com Chemo-enzymatic methods are well-suited for site-specific labeling. oup.com For example, a chemically synthesized pyrimidine with a 13C label at the C6 position can be used to produce a nucleoside with a single labeled site. nih.govnih.gov This targeted labeling is invaluable for resonance assignment and for studying the dynamics of specific regions within a larger RNA or DNA structure. nih.gov

Another powerful technique for creating specifically labeled DNA fragments is through Polymerase Chain Reaction (PCR) using labeled deoxynucleotide triphosphates (dNTPs). nih.gov This allows for the creation of DNA duplexes with desired sequences and isotopic labels. nih.gov

The choice between uniform and site-specific labeling depends on the research question. While uniform labeling provides a global view of the molecule, site-specific labeling offers a more detailed and focused perspective on particular regions of interest.

Table 1: Comparison of Labeling Strategies

| Feature | Uniform Labeling | Site-Specific Labeling |

|---|---|---|

| Method | Growth of microorganisms on labeled media. alexotech.com | Chemo-enzymatic synthesis, PCR with labeled dNTPs. oup.comnih.gov |

| Advantages | Provides a global view of the molecule. | Simplifies NMR spectra, allows for focused study of specific sites. nih.gov |

| Disadvantages | Can lead to complex NMR spectra due to extensive coupling. nih.gov | Can be more synthetically challenging and costly. |

| Primary Use | General structural and dynamic studies. | Detailed analysis of specific interactions and dynamics, resonance assignment. nih.gov |

Preparation of Labeled Phosphoramidites for Oligonucleotide Synthesis in Research

Isotopically labeled phosphoramidites are the essential building blocks for the chemical synthesis of specifically labeled DNA and RNA oligonucleotides using automated solid-phase synthesis. nih.govisotope.com The phosphoramidite (B1245037) method allows for the precise, site-specific incorporation of labeled nucleosides into a growing oligonucleotide chain. nih.govoup.com

The synthesis of a labeled phosphoramidite, such as this compound phosphoramidite, begins with the appropriately labeled nucleoside. This labeled nucleoside undergoes a series of chemical modifications to add protecting groups and the reactive phosphoramidite moiety. A key step is the phosphitylation of the protected nucleoside. researchgate.net

The process typically involves:

Protection of the nucleoside: The 5'-hydroxyl group is protected, often with a dimethoxytrityl (DMT) group.

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N,N',N'-tetraisopropyl phosphoramidite, in the presence of an activator to create the reactive phosphoramidite. researchgate.net

These labeled phosphoramidites can then be used in standard automated DNA/RNA synthesizers. nih.govgoogle.com The ability to incorporate these building blocks at any desired position in the oligonucleotide sequence provides researchers with a powerful tool for creating custom-labeled probes for a variety of applications, including high-resolution NMR spectroscopy and studies of protein-nucleic acid interactions. isotope.comnih.gov

Commercially available labeled phosphoramidites, including those with uniform 13C and 15N labeling, facilitate these advanced research applications, though they can be costly. oup.com The development of efficient and robust synthetic processes for these key reagents remains an active area of research. researchgate.net

Table 2: Key Chemical Compounds

| Compound Name |

|---|

| This compound |

| 13C-glucose |

| 15NH4Cl |

| Uridine 5'-triphosphate (UTP) |

| Deoxynucleotide triphosphates (dNTPs) |

| 2-cyanoethyl-N,N,N',N'-tetraisopropyl phosphoramidite |

| Dimethoxytrityl (DMT) |

| 5-fluorouracil (5-FU) |

| Adenosine |

| Guanosine |

| Cytidine |

| Uracil |

| Thymine |

| Ribose |

| Deoxyribose |

| Adenosine 5'-monophosphate |

| Cytidine 5'-monophosphate |

| Guanosine 5'-monophosphate |

| Thymidine 5'-monophosphate |

| Adenosine 5'-triphosphate (ATP) |

| Cytidine 5'-triphosphate (CTP) |

| Guanosine 5'-triphosphate (GTP) |

| Thymidine 5'-triphosphate (TTP) |

| Phosphoramidite |

| Pyridinium trifluoroacetate |

Principles of Thymidine 13c,15n2 Incorporation and Cellular Metabolism in Research

Mechanism of Selective Incorporation into Deoxyribonucleic Acid During S-Phase

The incorporation of Thymidine-¹³C,¹⁵N₂ into DNA is intrinsically linked to the cell cycle, specifically the S-phase, when DNA replication occurs. isotope.comdivitum.com The process is primarily mediated by the thymidine (B127349) salvage pathway, a metabolic route that recycles thymidine and its analogs from the extracellular environment. researchgate.netnih.govresearchgate.net

The key steps in this mechanism are as follows:

Cellular Uptake: Thymidine-¹³C,¹⁵N₂ enters the cell through facilitated transport, primarily via equilibrative nucleoside transporters (ENTs). spandidos-publications.comresearchgate.netplos.org

Phosphorylation: Once inside the cell, the enzyme thymidine kinase 1 (TK1) catalyzes the first and rate-limiting step of the salvage pathway. divitum.complos.orgnih.gov TK1 phosphorylates Thymidine-¹³C,¹⁵N₂ to its monophosphate form, Thymidine-¹³C,¹⁵N₂ monophosphate (TMP-¹³C,¹⁵N₂). The activity of TK1 is tightly regulated and significantly increases during the S-phase of the cell cycle, ensuring that the labeled thymidine is primarily available for DNA synthesis during this window. divitum.comresearchgate.netsci-hub.se

Further Phosphorylation: The newly synthesized TMP-¹³C,¹⁵N₂ is sequentially phosphorylated by other kinases to its diphosphate (B83284) (TDP-¹³C,¹⁵N₂) and then its triphosphate form (TTP-¹³C,¹⁵N₂). researchgate.netnih.gov

DNA Incorporation: Finally, DNA polymerase incorporates TTP-¹³C,¹⁵N₂ into the growing DNA chain during replication, effectively labeling the newly synthesized DNA. researchgate.netspandidos-publications.com

This selective incorporation during the S-phase allows researchers to identify and quantify cells that are actively dividing.

Dynamics of Labeled Nucleotide Pool Integration into Biosynthetic Pathways

The integration of Thymidine-¹³C,¹⁵N₂ into the cellular nucleotide pool is a dynamic process influenced by the interplay between the salvage pathway and the de novo synthesis pathway. The de novo pathway synthesizes thymidine nucleotides from simpler precursor molecules, while the salvage pathway utilizes pre-existing thymidine. researchgate.netasm.org

The intracellular concentration of thymidine and its phosphorylated derivatives can influence the activity of enzymes in both pathways through feedback mechanisms. asm.org For instance, high levels of TTP can inhibit enzymes in the de novo pathway, thereby favoring the utilization of the salvage pathway for DNA synthesis.

The size and turnover rate of the intracellular nucleotide pools are critical determinants of the extent of labeled thymidine incorporation. In rapidly proliferating cells, these pools are actively utilized and replenished, leading to a higher rate of Thymidine-¹³C,¹⁵N₂ integration into DNA.

Metabolic Fate of Labeled Thymidine in Different Biological Systems

Once introduced into a biological system, Thymidine-¹³C,¹⁵N₂ can undergo either anabolic or catabolic processes. sci-hub.se

Anabolism , as described above, leads to its incorporation into DNA. researchgate.netspandidos-publications.com This is the desired outcome for studies focused on cell proliferation and DNA synthesis.

Catabolism , on the other hand, involves the breakdown of thymidine. ontosight.aizfin.orgebi.ac.uk The primary enzyme responsible for thymidine catabolism is thymidine phosphorylase (TP), which cleaves thymidine into thymine (B56734) and deoxyribose-1-phosphate. nih.govontosight.aiaacrjournals.org The resulting products can then enter other metabolic pathways. For example, in some cancer cells, the products of thymidine catabolism can be shunted into the glycolytic pathway to support cell survival, particularly under nutrient-deprived conditions. aacrjournals.orgnih.gov

The balance between anabolism and catabolism can vary significantly between different cell types and tissues. For instance, in macrophages, thymidine catabolism is extensive, with a rapid breakdown of the nucleoside. sci-hub.se In contrast, in proliferating lymphocytes, the anabolic pathway is more dominant. sci-hub.se This differential metabolism has important implications for the interpretation of studies using labeled thymidine.

The table below summarizes the key enzymes and pathways involved in the metabolism of Thymidine-¹³C,¹⁵N₂.

| Metabolic Process | Key Enzyme(s) | Pathway | Primary Outcome |

| Anabolism | Thymidine Kinase 1 (TK1) | Salvage Pathway | Incorporation into DNA |

| Catabolism | Thymidine Phosphorylase (TP) | Catabolic Pathway | Breakdown into Thymine and Deoxyribose-1-phosphate |

Table 1. Key Metabolic Pathways for Thymidine-¹³C,¹⁵N₂

Methodological Frameworks for Quantitative Biological Studies Utilizing Thymidine 13c,15n2

Experimental Design Considerations for Stable Isotope Tracing Studies

Stable isotope tracing is a powerful technique for investigating the intricate dynamics of biochemical pathways within biological systems. nih.gov By introducing molecules labeled with stable isotopes, such as Thymidine-13C,15N2, researchers can track the metabolic fate of these compounds. nih.gov The design of such experiments requires careful consideration of several factors to ensure the generation of robust and interpretable data. nih.gov

Optimization of Labeling Protocols for In Vitro and In Vivo Research Models

Effective labeling is fundamental to the success of stable isotope tracing studies. The choice of the tracer, such as this compound, is dictated by the specific metabolic pathway under investigation. nih.gov For in vitro studies, such as those involving cell cultures, labeling protocols must be optimized for factors like the concentration of the isotopic tracer and the duration of exposure. For instance, in studies using HeLa cells for phosphoproteomics, a double-thymidine block is a common synchronization method before introducing stable isotope-labeled amino acids. biorxiv.org

In vivo studies in animal models present additional complexities. The method of tracer administration, which can include infusion, injection, or dietary supplementation, must be carefully selected. researchgate.net For example, studies on cardiomyocyte proliferation in humans have utilized the administration of ¹⁵N-thymidine to label cells in the S-phase of the cell cycle. researchgate.netnih.gov The protocol for labeling must be ethically sound and approved by relevant institutional review boards, especially in human studies. nih.gov The goal is to achieve sufficient enrichment of the tracer in the target tissues and metabolites to be detectable above the natural background abundance. researchgate.net

A key aspect of optimizing labeling protocols is ensuring that the labeled compound behaves almost identically to its natural counterpart to minimize any perturbation of the biological system. humankinetics.com The use of multi-isotope imaging mass spectrometry (MIMS) allows for the sensitive detection of stable isotopes like ¹³C and ¹⁵N at a subcellular level. nih.gov

Pulse-Chase Labeling Strategies for Kinetic Analysis

Pulse-chase analysis is a widely used technique to study the temporal dynamics of molecules, including their synthesis, transport, and degradation. nih.govwikipedia.org This method involves two distinct phases:

The "Pulse": During this phase, cells or organisms are exposed to a labeled compound, such as this compound, for a short period. nih.govplos.org This results in the incorporation of the label into newly synthesized molecules. nih.gov

The "Chase": Following the pulse, the labeled compound is replaced with an excess of the same compound in its unlabeled form. wikipedia.orgplos.org This prevents further incorporation of the label, allowing researchers to track the fate of the initially labeled cohort of molecules over time. plos.org

By collecting samples at various time points during the chase period, the rate of disappearance or transformation of the labeled molecules can be quantified, providing insights into their metabolic stability and turnover. nih.gov This technique has been instrumental in understanding various cellular processes, including DNA replication and repair. For instance, a pulse-chase experiment with ¹⁵N-thymidine followed by MIMS analysis can be used to track cell division and turnover. nih.gov The length of the pulse is a critical parameter that needs to be optimized, considering factors like potential toxicity and the need for sufficient labeling. plos.org

Considerations for Background Isotopic Abundance and Signal-to-Noise Ratio

A critical challenge in stable isotope tracing is distinguishing the signal from the labeled tracer from the natural abundance of the isotope in the biological sample. nih.gov Every element exists as a mixture of isotopes, and this natural background can interfere with the detection of the tracer. bitesizebio.com For example, ¹³C has a natural abundance of approximately 1.1%. nih.gov

To enhance the signal-to-noise ratio, several strategies can be employed:

Use of Highly Enriched Tracers: Utilizing tracers with a high percentage of the stable isotope increases the signal significantly above the natural background. nih.gov

Reducing Background Noise: In some experimental designs, it's possible to reduce the natural abundance of the isotope in the system. For example, in exercise metabolism studies, participants may be asked to consume a diet low in ¹³C-containing foods to lower the endogenous ¹³C stores. humankinetics.com

Sensitive Detection Methods: Advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) are essential for accurately measuring isotopic enrichment. nih.govjove.com Multi-isotope imaging mass spectrometry (MIMS) is particularly powerful as it can detect and quantify stable isotopes with high spatial resolution. nih.gov When using MIMS to detect ¹⁵N-thymidine, the signal-to-noise ratio is typically higher than for ¹³C-thymidine because ¹⁵N has a lower natural abundance and ionizes well. nih.gov

Appropriate Data Analysis: The raw data from analytical instruments must be corrected for the natural isotopic abundance to accurately quantify the incorporation of the tracer. researchgate.net

Cell Synchronization Techniques Employing Thymidine (B127349) for Research

Cell synchronization is a fundamental technique in cell biology that allows researchers to study cellular events in a population of cells that are all at the same stage of the cell cycle. assaygenie.comspringernature.com This is crucial for investigating processes that are phase-specific, such as DNA replication in the S phase or mitosis in the M phase. springernature.com Thymidine is a key chemical agent used for this purpose. assaygenie.comnumberanalytics.com

Thymidine, a deoxyribonucleoside, can arrest cells at the G1/S boundary or during the S phase by inhibiting DNA synthesis. bitesizebio.commdpi.com This is achieved through a mechanism where high concentrations of thymidine lead to an increase in intracellular dTTP, which in turn allosterically inhibits the enzyme ribonucleotide reductase, causing an imbalance in the deoxynucleotide pool. mdpi.com

A widely used and effective method for synchronizing cells is the double thymidine block . bitesizebio.comlife-science-alliance.orgresearchgate.net This procedure involves two sequential treatments with a high concentration of thymidine, separated by a release period in fresh medium. life-science-alliance.orgnih.govbio-protocol.org The first block arrests cells at various points in the S phase. mdpi.com The release period allows these cells to proceed through the cell cycle. bio-protocol.org The second thymidine block then captures the majority of the cells at the G1/S transition, resulting in a highly synchronized cell population. bitesizebio.comlife-science-alliance.org This method is more effective than a single thymidine block, which results in two populations of cells: one at the G1/S boundary and another trapped throughout the S phase. mdpi.com

The effectiveness of synchronization can be confirmed by various methods, including flow cytometry to analyze DNA content, and Western blotting for phase-specific protein markers like cyclins. springernature.combitesizebio.com

Below are interactive data tables summarizing common protocols for the double thymidine block and other chemical synchronization agents.

Table 1: Representative Double Thymidine Block Protocol This table outlines a general procedure for synchronizing cells using a double thymidine block. Specific timings and concentrations may need to be optimized for different cell lines.

| Step | Procedure | Purpose |

| 1 | Plate cells to achieve 20-30% confluency. nih.gov | To ensure cells are in a logarithmic growth phase. |

| 2 | Add thymidine to a final concentration of 2 mM. bitesizebio.comresearchgate.netnih.gov | First block: To arrest cells in the S phase. |

| 3 | Incubate for 16-18 hours. life-science-alliance.orgresearchgate.netnih.gov | To allow most cells to reach the block point. |

| 4 | Wash cells with PBS and add fresh medium. researchgate.netnih.gov | To release cells from the first block. |

| 5 | Incubate for 9 hours. bitesizebio.comlife-science-alliance.orgresearchgate.net | To allow cells to progress through the S, G2, and M phases. |

| 6 | Add a second round of thymidine (2 mM). researchgate.netnih.gov | Second block: To arrest the synchronized population at the G1/S boundary. |

| 7 | Incubate for 15-18 hours. researchgate.netnih.gov | To ensure a tight synchronization. |

| 8 | Release cells by washing and adding fresh medium. nih.gov | The synchronized cell population can now be used for downstream experiments. |

Table 2: Comparison of Chemical Synchronization Agents This table compares different chemical agents used for cell cycle synchronization, including their target phase and mechanism of action.

| Agent | Target Phase | Mechanism of Action |

| Thymidine | G1/S Boundary, S Phase numberanalytics.combitesizebio.com | Inhibits DNA synthesis by creating an imbalance in the deoxynucleotide pool. mdpi.com |

| Hydroxyurea | G1/S Boundary, S Phase wikipedia.org | Inhibits ribonucleotide reductase, blocking the production of deoxynucleotides. mdpi.com |

| Aphidicolin | Early S Phase wikipedia.org | A reversible inhibitor of DNA polymerase α. mdpi.com |

| Nocodazole | M Phase (Metaphase) wikipedia.orgspringernature.com | A reversible inhibitor of microtubule polymerization, disrupting the mitotic spindle. wikipedia.org |

| Colchicine | M Phase (Metaphase) wikipedia.org | Depolymerizes microtubules, preventing mitotic spindle formation. wikipedia.org |

| Roscovitine | G0/G1, G1/S, G2/M wikipedia.org | Inhibits cyclin-dependent kinases (CDKs) by competing with ATP. wikipedia.org |

| Methotrexate | S Phase cellseco.com | An inhibitor of thymidine biosynthesis. cellseco.com |

Advanced Applications of Thymidine 13c,15n2 in Modern Biological and Biomedical Research

Elucidating Deoxyribonucleic Acid Replication Dynamics and Cell Cycle Progression

Thymidine (B127349) is a specific precursor for deoxyribonucleic acid (DNA), meaning it is used by cells as a building block for creating new DNA. medchemexpress.commedchemexpress.comisotope.com The isotopically labeled form, Thymidine-13C,15N2, functions as a powerful tracer that gets incorporated into the DNA of cells only when they are actively dividing, a period known as the S-phase of the cell cycle. nih.govfrontiersin.orgnih.gov This "tagging" of newly synthesized DNA allows researchers to identify and monitor proliferating cells. nih.govmdpi.com

One key application is in cell synchronization. By introducing a high concentration of thymidine (or its labeled analogue), researchers can halt cells at the boundary between the G1 phase (growth) and the S-phase (DNA synthesis). medchemexpress.commedchemexpress.com This creates a synchronized population of cells that, upon removal of the block, proceed through the cell cycle in unison, enabling detailed study of the sequence and timing of events in DNA replication and cell division. medchemexpress.com

Furthermore, the use of stable isotope-labeled thymidine analogues allows for the dynamic tracking of DNA replication. nih.gov For instance, studies have used such tracers to reveal that in certain forms of cell division, the periods of active DNA replication become progressively shorter as the process unfolds. The ability to introduce different isotope labels (e.g., ¹³C, ¹⁵N, ²H) at various time points provides a more dynamic and detailed assessment of proliferation events. nih.gov However, it is noteworthy that high concentrations or prolonged exposure to thymidine analogues can sometimes delay or affect the cell cycle, a factor that researchers must consider when designing experiments. plos.org

Quantitative Assessment of Cell Proliferation and Turnover Kinetics

A significant advantage of using stable isotopes like those in this compound is the ability to perform quantitative measurements of cell creation (proliferation) and replacement (turnover). nih.govresearchgate.netnih.gov Unlike older methods using radioactive tracers like ³H-thymidine, stable isotopes are non-toxic and can be used safely in human studies, providing a direct window into cellular dynamics in the human body. nih.govresearchgate.netnih.govharvard.edufrontiersin.org

Advanced analytical techniques, particularly Multi-isotope Imaging Mass Spectrometry (MIMS), are often paired with stable isotope labeling. nih.govresearchgate.netnih.govharvard.eduspringernature.com MIMS can detect the incorporated ¹⁵N atoms from the labeled thymidine at a subcellular resolution. nih.govresearchgate.netnih.gov The ¹⁵N isotope is particularly advantageous due to its low natural abundance, which results in a high signal-to-noise ratio, allowing for highly precise measurements of newly synthesized DNA over several orders of magnitude. nih.gov This precision avoids artifacts and high background issues that can occur with other methods like immunostaining. nih.gov

| Application Area | Technique Employed | Key Research Finding | Biological Context | Source |

| Cell Cycle Analysis | Cell Synchronization | Arrests cells at the G1/S boundary, allowing for synchronized study of DNA replication. | Cultured Cells | medchemexpress.com, medchemexpress.com |

| DNA Replication Dynamics | Multi-Isotope Labeling | Allows for dynamic assessment of the timing and progression of the S-phase. | General Cell Biology | nih.gov |

| Human Cell Proliferation | MIMS with ¹⁵N-Thymidine | Enables direct, quantitative measurement of cell division in human tissues safely. | Human Cardiomyocytes, Brain Tissue | nih.gov, researchgate.net, frontiersin.org, nih.gov |

| Tissue Turnover | Stable Isotope Pulse-Chase | Tracks the fate of divided cells over time to measure cellular renewal rates. | Murine Small Intestine | harvard.edu |

Tracking Cell Division and Fate in Specific Tissues and Cell Populations

The ability to safely track cell division with this compound has been revolutionary for studying specific tissues. A prime example is the quantification of cell division in the human heart. nih.govresearchgate.netnih.gov In pioneering studies, ¹⁵N-thymidine was administered to infants undergoing surgery for congenital heart disease. nih.govresearchgate.netnih.gov By analyzing the discarded heart tissue with MIMS, researchers could directly quantify the rate of DNA synthesis in cardiomyocytes (heart muscle cells), providing unprecedented insights into the regenerative capacity of the human heart. nih.govresearchgate.netnih.govspringernature.com

This approach is not limited to the heart. Studies in animal models have used labeled thymidine to analyze DNA synthesis in a wide array of tissues simultaneously, including the liver, thymus, spleen, bone marrow, and small intestine. harvard.edu The technique has also been applied to investigate cell turnover in the adult human central nervous system. frontiersin.orgnih.gov In one study, ¹⁵N-thymidine infusion followed by MIMS analysis of resected brain tissue was used to detect the generation of new cells in glioblastoma, a type of brain tumor. frontiersin.org These applications demonstrate the power of this method to pinpoint and measure proliferation within highly specific cell populations in vivo.

Longitudinal Studies of Cellular Renewal and Homeostasis

Understanding how tissues maintain their structure and function over time—a process called homeostasis—requires tracking cell renewal over extended periods. Because this compound is non-radioactive and safe for human use, it is an ideal tracer for such longitudinal studies. nih.govharvard.eduahajournals.org Once incorporated, the stable isotope label is a permanent marker of the newly synthesized DNA, allowing researchers to follow the lineage of cells through subsequent divisions. harvard.edu

Tracing Nucleotide Metabolism and Biosynthesis Pathways

Beyond tracking cell populations, this compound is a critical tool for investigating the biochemical routes, or pathways, through which the building blocks of DNA are made and recycled. Cells have two main pathways for producing deoxyribonucleoside triphosphates (dNTPs), the molecules directly used for DNA synthesis: the de novo pathway and the salvage pathway. harvard.edusci-hub.se The de novo pathway builds nucleotides from simpler precursor molecules, while the salvage pathway recycles pre-existing nucleosides like thymidine. harvard.edutandfonline.comosti.gov

When researchers administer labeled thymidine, they are specifically tracing the activity of the nucleotide salvage pathway. harvard.edugoogle.com This distinction is crucial, as the balance between these two pathways can vary significantly between different cell types and under different physiological or pathological conditions. Using tracers like ¹³C- and ¹⁵N-labeled glucose or amino acids can illuminate the de novo pathway, and combining these with labeled thymidine allows for a comprehensive map of nucleotide metabolism. sci-hub.sebiorxiv.org

Analysis of Deoxyribonucleoside Triphosphate Balance in Cellular Processes

Maintaining a proper balance and sufficient supply of dNTPs is critical for accurate DNA replication and repair. nih.gov Imbalances in the dNTP pool can lead to mutations and are associated with various diseases, including cancer. sci-hub.se this compound and its phosphorylated forms are essential for the precise measurement of these dNTP pools.

In a technique known as isotope dilution mass spectrometry, a known amount of a heavy, isotope-labeled compound is added to a sample as an internal standard. sci-hub.sebiorxiv.orgmetwarebio.com Because the labeled standard behaves almost identically to its natural counterpart during extraction and analysis but is distinguishable by its higher mass, it allows for highly accurate quantification of the endogenous, unlabeled compound. metwarebio.com Specifically, Thymidine-¹³C₁₀,¹⁵N₂ 5'-triphosphate has been used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to precisely quantify the intracellular concentration of thymidine triphosphate (TTP), providing a clear snapshot of the available pool of this critical DNA building block. mdpi.com

Investigation of Nucleic Acid Modification Dynamics

Nucleic acids can undergo chemical modifications after their synthesis, creating a secondary layer of information on top of the genetic code. These modifications can regulate gene activity and are involved in various biological processes. Stable isotope tracing with molecules like this compound allows researchers to study the dynamics of these modifications.

A key example is the investigation of thymine (B56734) oxidation. Using isotope tracing experiments with labeled thymidine and methionine, researchers have demonstrated that the DNA base thymine can be oxidized in mouse embryonic stem cells to form 5-hydroxymethyluracil (B14597) (hmU). cam.ac.uk This study helped to clarify the origin of this modification, showing it arises primarily from the oxidation of thymidine rather than from another proposed pathway involving the deamination of 5-hydroxymethylcytosine. cam.ac.uk Such studies provide fundamental insights into DNA repair, epigenetic regulation, and the metabolic origins of non-canonical DNA bases.

| Research Focus | Method | Key Finding | Significance | Source |

| Metabolic Pathway Tracing | Isotope Labeling | Labeled thymidine specifically traces the nucleotide salvage pathway. | Differentiates between major routes of nucleotide supply. | harvard.edu, tandfonline.com, google.com |

| dNTP Pool Quantification | Isotope Dilution LC-MS/MS | Thymidine-¹³C₁₀,¹⁵N₂ 5'-triphosphate serves as an internal standard for accurate TTP measurement. | Enables precise analysis of the building blocks available for DNA synthesis and repair. | mdpi.com |

| DNA Modification Analysis | Stable Isotope Tracing with Mass Spectrometry | Revealed that 5-hydroxymethyluracil (hmU) in mESCs is generated by the oxidation of thymine. | Elucidates the origin and dynamics of epigenetic DNA modifications. | cam.ac.uk |

| Metabolic Tracing | High-Resolution Mass Spectrometry | Simultaneous use of ¹³C and ¹⁵N labels allows for orthogonal tracing and quantification. | Provides a more comprehensive view of how different metabolic pathways (e.g., carbon and nitrogen) are integrated. | biorxiv.org, sci-hub.se |

Contributions to Quantitative Omics Research

Quantitative omics aims to measure the complete set of molecules, such as proteins or metabolites, in a biological sample. The use of stable isotopes is a cornerstone of this field, enabling accurate relative and absolute quantification.

Stable Isotope Probing (SIP) is a powerful technique that links a microbe's metabolic function directly to its identity within a complex community, all without the need for cultivation. nih.gov The method involves introducing a substrate labeled with a heavy stable isotope, such as ¹³C or ¹⁵N, into an environment. nih.gov Microorganisms that actively consume the substrate will incorporate the heavy isotopes into their cellular components, including their DNA. nih.gov

By supplying labeled thymidine, such as Thymidine-¹³C,¹⁵N₂, researchers can specifically track which microbes in a community are actively replicating their DNA and thus growing. nih.govnih.gov After a period of incubation, total DNA from the environmental sample is extracted and separated based on its density using ultracentrifugation. The "heavy" DNA, which contains the ¹³C and ¹⁵N isotopes from the labeled thymidine, will form a distinct band from the "light" DNA of inactive or slow-growing organisms. frontiersin.org

Sequencing this heavy DNA fraction using metagenomic techniques allows for the identification of the active community members and an analysis of their functional genes. nih.govfrontiersin.org This approach provides direct evidence linking specific microbial taxa to growth under particular conditions and has been instrumental in studying the resilience of soil microbiomes and identifying key players in biogeochemical cycles. frontiersin.orgbiorxiv.org The rate of incorporation of the labeled thymidine can also be used to calculate bacterial production and growth rates within these complex ecosystems. nih.gov

| Parameter | Description | Finding | Reference |

|---|---|---|---|

| Objective | To identify active soil bacteria in a biochar-amended agricultural plot. | N/A | frontiersin.org |

| Isotopic Label | 15N-Thymidine | Incorporated into the DNA of replicating bacteria. | nih.gov |

| Methodology | DNA-Stable Isotope Probing (SIP) coupled with shotgun metagenomics. | Separation of 'heavy' (15N-labeled) DNA from 'light' DNA. | frontiersin.org |

| Key Finding | Identification of active taxa. | The active bacterial community was dominated by the phylum Actinobacteria in both biochar-amended and control soils. | frontiersin.org |

| Conclusion | Linking identity to activity. | DNA-SIP successfully identified the key microbial populations actively growing and contributing to ecosystem functions in the soil. | frontiersin.org |

While Thymidine-¹³C,¹⁵N₂ is incorporated into DNA, not proteins, the principles of its use in quantitative analysis are analogous to powerful techniques in proteomics. One of the most widely used methods in quantitative proteomics is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). wikipedia.orgresearchgate.net This approach provides a clear illustration of how stable isotopes are used for precise quantification. nih.gov

In a typical SILAC experiment, two populations of cells are grown in different media. One population is grown in a "light" medium containing the natural, most abundant isotopes of certain amino acids (e.g., Arginine with ¹²C). The second population is grown in a "heavy" medium containing the same amino acids but labeled with stable isotopes (e.g., Arginine with six ¹³C atoms). wikipedia.org Through protein synthesis, these labeled amino acids are incorporated into the entire proteome of the cells. researchgate.net

After the experiment (e.g., treating one cell population with a drug), the two cell populations are combined, and the proteins are extracted and digested into peptides. When analyzed by a mass spectrometer, a given peptide from the "light" population will appear at a specific mass-to-charge ratio, while its "heavy" counterpart will appear at a predictably higher mass. wikipedia.org The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of that protein in the two original samples. wikipedia.orgacs.org This principle of creating a mass shift with stable isotopes for quantification is a foundational concept in modern omics research. silantes.com

| Step | "Light" Sample (Control) | "Heavy" Sample (Treated) | Principle |

|---|---|---|---|

| 1. Cell Culture | Grown in medium with normal amino acids (e.g., 12C-Arginine). | Grown in medium with isotope-labeled amino acids (e.g., 13C6-Arginine). | Metabolic incorporation of the label into all newly synthesized proteins. wikipedia.orgresearchgate.net |

| 2. Experiment | Treated with vehicle. | Treated with experimental compound. | Induces changes in protein expression in the treated sample. |

| 3. Sample Pooling | Cell populations are mixed in a 1:1 ratio. | Combining samples minimizes downstream experimental variation. | |

| 4. Mass Spectrometry | Peptide pairs are detected, one "light" and one "heavy". | Chemically identical peptides are separated by their mass difference. wikipedia.org | |

| 5. Quantification | The ratio of ion intensities for the peptide pair is calculated. | Intensity ratio equals the relative abundance ratio of the protein. acs.org |

Stable Isotope Probing (SIP) in Metagenomics for Microbial Growth Kinetics

Structural and Dynamic Investigations of Nucleic Acids via Nuclear Magnetic Resonance

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for studying the three-dimensional structure and dynamics of biological macromolecules like DNA and RNA in solution. ru.nl Isotopic labeling with ¹³C and ¹⁵N is often essential for these studies. nih.gov

The NMR analysis of RNA presents significant challenges. Unlike proteins, which are built from 20 different amino acids with a wide range of chemical shifts, RNA is composed of only four different ribonucleotides (A, U, G, C). acs.org This leads to severe spectral crowding, where signals from different atoms overlap, making them impossible to distinguish, a problem that worsens as the size of the RNA molecule increases. acs.orgnih.gov

Introducing stable isotopes like ¹³C and ¹⁵N into the RNA building blocks (ribonucleoside triphosphates, or rNTPs) is a highly effective strategy to overcome these limitations. nih.govmit.edu By preparing RNA samples where all nucleotides, or specific types of nucleotides (e.g., only UTP and CTP), are uniformly labeled with ¹³C and ¹⁵N, researchers can use heteronuclear NMR experiments that correlate proton signals with their attached carbon or nitrogen atoms. mdpi.com This spreads the overlapping proton signals out into additional dimensions, dramatically improving spectral resolution. mit.edu Furthermore, specific labeling patterns, such as labeling only certain atom positions, can simplify spectra and reduce signal broadening caused by couplings between adjacent ¹³C atoms, facilitating the study of large and complex RNA molecules. mdpi.com

| Challenge in RNA NMR | Isotopic Labeling Solution | Benefit | Reference |

|---|---|---|---|

| Severe Signal Overlap (Spectral Crowding) | Uniform 13C/15N labeling of rNTPs. | Enables multi-dimensional NMR experiments (e.g., HSQC) that resolve overlapping proton signals based on the chemical shifts of the attached 13C or 15N nuclei. | acs.orgnih.gov |

| Broad Linewidths in Larger RNAs | Selective or atom-specific labeling (e.g., [1′,6-13C2]-UTP). | Eliminates 13C-13C scalar couplings that contribute to signal broadening, resulting in sharper signals and improved sensitivity. | mdpi.com |

| Ambiguous Resonance Assignment | Site-specific or segmental labeling via enzymatic ligation of labeled and unlabeled fragments. | Allows for the unambiguous assignment of signals to specific nucleotides within the RNA sequence. | plos.org |

Isotopic labeling is equally critical for detailed NMR studies of DNA structure and dynamics. Incorporating ¹³C and ¹⁵N labels, for instance by synthesizing DNA with Thymidine-¹³C,¹⁵N₂, allows researchers to probe the molecule's conformation and its interactions with other molecules, such as proteins, with atomic-level precision. nih.govnih.gov

Labeled DNA enables a suite of advanced heteronuclear NMR experiments that are not possible with unlabeled samples. nih.gov For example, specific labels on the thymine methyl group can serve as sensitive probes for hydrophobic interactions between the DNA and a binding protein. nih.gov Researchers have used this to identify close contacts between a specific thymine and a valine residue in a protein-DNA complex. nih.gov

Furthermore, ¹³C and ¹⁵N labels allow for the direct measurement of scalar couplings across hydrogen bonds in Watson-Crick base pairs, providing definitive information on base pairing and structure. msu.ru These labels are also essential for relaxation dispersion NMR experiments, which can characterize dynamic processes in DNA, such as the transient opening of base pairs or conformational changes that occur on microsecond to millisecond timescales. nih.gov Such studies provide crucial insights into how DNA is recognized by proteins and how its structure fluctuates to perform its biological functions. nih.gov

| Research Goal | NMR Application with Labeled DNA | Information Gained | Reference |

|---|---|---|---|

| DNA-Protein Interaction Mapping | Isotope-edited NOESY experiments. | Identifies specific hydrophobic contacts, for example, between a 13C-labeled thymine methyl group and amino acid side chains. | nih.gov |

| Structural Determination | Measurement of scalar couplings (e.g., 3JC4'-P). | Provides precise constraints on the sugar-phosphate backbone conformation of the DNA. | ethz.ch |

| Base Pairing Confirmation | HN(N)-TOCSY experiments. | Directly detects hydrogen bonds in base pairs through the measurement of trans-hydrogen bond scalar couplings (e.g., 2hJNN). | msu.ru |

| Studying μs-ms Dynamics | CPMG Relaxation Dispersion experiments. | Characterizes conformational exchange processes, such as the transient formation of alternative DNA structures. | nih.gov |

Overcoming Spectral Crowding and Linewidth Challenges in Ribonucleic Acid Analysis

Research into Deoxyribonucleic Acid Damage and Repair Mechanisms

DNA is constantly under assault from both endogenous and environmental agents, leading to chemical modifications, or lesions. Cells have evolved sophisticated DNA repair pathways to correct this damage and maintain genome integrity. kaust.edu.sa The study of these processes often relies on the ability to accurately detect and quantify specific types of DNA damage.

Isotopically labeled nucleosides, such as derivatives of Thymidine-¹³C,¹⁵N₂, are invaluable tools in this research area. oup.com One of their primary applications is as internal standards for quantitative analysis by mass spectrometry. oup.com When researchers want to measure the amount of a specific DNA lesion—for example, an oxidized form of thymine—in a biological sample, they can add a known amount of the same lesion that has been synthesized with heavy isotopes.

During mass spectrometry analysis, the natural lesion and the heavy-isotope-labeled standard are chemically identical but have different masses. By comparing the signal intensity of the natural lesion to that of the known amount of the internal standard, researchers can calculate the absolute quantity of the damage product with very high accuracy. oup.com This approach has been crucial for studying the mechanisms of how different agents damage DNA and for investigating the efficiency of DNA repair pathways. nih.gov For instance, studies have used thymidine dinucleotides to demonstrate an enhancement of the repair of UV-induced DNA damage, a process linked to the p53 tumor suppressor protein. nih.gov The ability to create labeled standards for various damage products allows scientists to distinguish between different types of damage and trace the kinetics of their repair. oup.comnih.gov

| Analyte | Isotope-Labeled Standard | Analytical Technique | Research Question Addressed | Reference |

|---|---|---|---|---|

| Thymine Glycol (a common oxidative lesion) | 13C,15N-labeled Thymine Glycol | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | What is the background level of oxidative DNA damage in healthy cells? | nih.gov |

| 5-Hydroxymethylcytosine (an epigenetic modification) | 13C,15N-labeled 5-Hydroxymethyl-deoxycytidine | Gas Chromatography-Mass Spectrometry (GC-MS) | How do levels of this modification change during development or disease? | oup.com |

| Thymine Dimer (UV-induced damage) | Labeled Thymidine Dinucleotide (pTpT) | Immunoassay / HPLC | How quickly are thymine dimers repaired after UV exposure? | nih.gov |

| 8-oxo-Guanine (oxidative damage) | 13C, 15N-labeled 8-oxo-deoxyguanosine | HPLC-ESI-MS/MS | Which repair enzymes are responsible for removing this specific lesion? | nih.gov |

Analytical Techniques for the Detection and Quantification of Thymidine 13c,15n2 and Labeled Biomolecules

Mass Spectrometry-Based Methodologies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. Its application in analyzing stable isotope-labeled molecules like Thymidine-13C,15N2 is crucial for tracking metabolic pathways and cellular dynamics. By incorporating heavier isotopes such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), the mass of thymidine (B127349) is intentionally increased. This mass shift allows for its distinction from the naturally abundant, lighter isotopic forms.

Multi-Isotope Imaging Mass Spectrometry (MIMS) is a sophisticated analytical technique that provides high-resolution imaging of the distribution of isotopes within a sample. harvard.edunih.gov A key instrument used for MIMS is the Nanoscale Secondary Ion Mass Spectrometer (NanoSIMS), which combines high-resolution imaging with mass spectrometry. nih.govharvard.edu This technology is capable of visualizing the incorporation of stable isotope-labeled molecules, such as this compound, into cells and tissues. nih.gov The use of stable isotopes like ¹⁵N and ¹³C in thymidine is essential for these studies. harvard.edunih.gov

A primary advantage of MIMS, particularly with the NanoSIMS instrument, is its ability to achieve submicron spatial resolution, with some applications reaching resolutions down to 30-50 nanometers. harvard.edunih.gov This high resolution allows researchers to visualize the incorporation of labeled thymidine into the DNA of individual cell nuclei and even within subcellular compartments. nih.govharvard.edu The technique has been successfully used to track the turnover of molecules within intracellular structures. harvard.edunih.gov By administering molecules enriched in stable isotopes, such as ¹⁵N-thymidine and ¹³C-thymidine, scientists can trace the synthesis of new DNA. harvard.edunih.gov The NanoSIMS instrument bombards the sample with a primary ion beam, which sputters secondary ions from the surface. These secondary ions are then analyzed by a mass spectrometer to create an image that maps the isotopic composition of the sample. nih.gov This process can distinguish between newly synthesized DNA containing the heavy isotopes from pre-existing DNA. nih.gov

MIMS is not only a qualitative imaging technique but also a quantitative one. harvard.edu It precisely measures the ratios of different isotopes, such as ¹⁵N/¹⁴N and ¹³C/¹²C, at each point in the image. nih.govnih.gov The natural abundance of ¹⁵N is approximately 0.37%, while that of ¹³C is about 1.1%. harvard.edunih.gov When a cell incorporates ¹⁵N- or ¹³C-labeled thymidine, the ratio of these heavy isotopes to their lighter counterparts (¹⁴N and ¹²C) increases in the newly synthesized DNA. nih.gov The NanoSIMS instrument can detect these subtle changes in isotope ratios, providing quantitative data on the level of incorporation. mpg.de For example, to detect ¹³C and ¹⁵N labels concurrently, the instrument can be configured to measure ions such as ¹²C⁻, ¹³C⁻, ¹²C¹⁴N⁻, and ¹²C¹⁵N⁻, from which the respective isotope ratios are calculated. nih.gov The sensitivity of this technique is high, making it preferable to use isotopes with low natural abundances, such as ¹⁵N and ¹⁸O, over ¹³C for easier detection of small excesses. harvard.edu

The following table summarizes the natural abundance of common stable isotopes used in MIMS studies.

| Isotope | Natural Abundance (%) |

| ¹²C | ~98.9% |

| ¹³C | ~1.1% |

| ¹⁴N | ~99.63% |

| ¹⁵N | ~0.37% |

| ¹⁶O | ~99.76% |

| ¹⁸O | ~0.20% |

| ¹H | ~99.98% |

| ²H | ~0.015% |

This table presents approximate natural abundance values for common stable isotopes.

Proper sample preparation is critical for successful MIMS analysis and is similar to standard preparation for transmission electron microscopy (TEM). nih.govharvard.edu The process typically involves several key steps:

Fixation: Tissues or cells are fixed to preserve their structure. Paraformaldehyde is often recommended as a fixative. harvard.edu

Embedding: The fixed samples are then embedded in a resin, such as Epon 812. nih.govresearchgate.net

Sectioning: The embedded samples are cut into very thin sections (typically around 0.5 microns) using an ultramicrotome. harvard.eduresearchgate.net

Mounting: The thin sections are mounted onto a conductive support, usually a silicon wafer, for analysis in the NanoSIMS instrument. harvard.eduresearchgate.net

For some applications, cells can be cultured directly on silicon chips and analyzed as whole mounts after being freeze-dried. nih.gov It's also possible to perform correlative analyses by first imaging the sample with light or electron microscopy and then analyzing the same section with MIMS. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the quantification of nucleosides, nucleotides, and other metabolites in biological samples. researchgate.netnih.gov This method combines the separation capabilities of liquid chromatography (LC) with the detection power of tandem mass spectrometry (MS/MS). creative-proteomics.com LC separates the complex mixture of molecules in a sample, and the MS/MS system then ionizes, fragments, and detects the individual compounds. nih.gov LC-MS/MS is considered a gold standard for the therapeutic drug monitoring of many compounds due to its specificity and sensitivity. unil.ch

Different LC methods can be employed depending on the properties of the analytes. For instance, reversed-phase liquid chromatography (RPLC) is suitable for semi-polar compounds, while hydrophilic interaction liquid chromatography (HILIC) is used for polar compounds like nucleotides. nih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it helps to correct for variations in sample preparation and instrument response. unil.ch

Absolute quantification of labeled compounds like this compound using LC-MS/MS involves creating a calibration curve with known concentrations of the analyte. oup.com This allows for the determination of the exact amount of the compound in an unknown sample. The use of a stable isotope-labeled internal standard (SIL-IS), which is a version of the analyte labeled with heavy isotopes, is a key component of robust absolute quantification methods. researchgate.net The SIL-IS is added to the sample at a known concentration at the beginning of the sample preparation process. Since the SIL-IS has nearly identical chemical and physical properties to the analyte of interest but a different mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. uni-muenchen.de By comparing the signal intensity of the analyte to that of the SIL-IS, precise and accurate quantification can be achieved. uni-muenchen.de

For example, to quantify nucleoside triphosphates, a method using HILIC-LC-MS/MS with isotope-labeled internal standards has been developed, allowing for the absolute quantification of these metabolites in human cell samples. nih.gov This approach avoids the use of ion-pairing agents, which can interfere with the analysis. nih.gov The accuracy and precision of such methods are typically validated by analyzing quality control samples at different concentrations. nih.gov

The table below shows an example of the accuracy and precision data from a validated LC-MS/MS method for quantifying deoxynucleoside triphosphates. nih.gov

| Analyte | Target Concentration (fmol/sample) | Intra-assay Accuracy (%) | Intra-assay Precision (%) | Inter-assay Accuracy (%) | Inter-assay Precision (%) |

| dATP | 50 | -12.3 | 15.2 | -9.3 | 13.2 |

| 150 | -8.6 | 11.1 | -6.5 | 9.8 | |

| 1000 | 5.2 | 7.4 | 4.8 | 6.5 | |

| 2000 | 7.1 | 5.9 | 6.7 | 5.2 | |

| dCTP | 50 | -10.5 | 13.8 | -8.1 | 11.5 |

| 150 | -6.2 | 9.5 | -4.9 | 8.1 | |

| 1000 | 6.8 | 6.1 | 6.2 | 5.5 | |

| 2000 | 8.2 | 4.7 | 7.9 | 4.1 |

This table is a representative example of validation data for an LC-MS/MS assay and is adapted from published research. nih.gov The values demonstrate the typical performance of such methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Nucleoside and Metabolite Quantification

Isotope Dilution Mass Spectrometry Principles

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique renowned for its high accuracy and precision in quantifying specific molecules within complex mixtures. ontosight.ai The core principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte, in this case, this compound, to a sample containing the naturally occurring (unlabeled) thymidine. This labeled compound serves as an internal standard. ontosight.aispectroscopyonline.com

After the labeled standard is introduced, the sample undergoes preparation and analysis by mass spectrometry. The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the distinct detection of both the unlabeled thymidine and the heavier this compound. ontosight.ai By measuring the ratio of the signal intensities of the labeled and unlabeled forms, the concentration of the natural analyte in the original sample can be accurately calculated. spectroscopyonline.com

A significant advantage of IDMS is its ability to correct for sample loss during preparation and analysis, as both the analyte and the internal standard are affected equally. nih.gov This makes it a "gold standard" for quantitative analysis, particularly for low-concentration analytes like DNA adducts in biological samples. nih.gov For the quantification to be accurate, the isotopic purity of the internal standard must be high to avoid overestimation of the analyte. nih.gov

Key aspects of IDMS include:

High Accuracy and Precision: Provides reliable and reproducible quantitative data. ontosight.ai

Sensitivity: Capable of detecting very low concentrations of analytes. ontosight.ai

Correction for Sample Loss: The use of an internal standard compensates for procedural variations. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Abundance

Isotope Ratio Mass Spectrometry (IRMS) is a specialized type of mass spectrometry designed to measure the relative abundance of stable isotopes in a sample with very high precision. smu.cabco-dmo.org This technique is particularly useful for determining the bulk isotopic composition of elements like carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N). smu.cafmach.it

In a typical IRMS analysis, the sample is first converted into a simple gas, such as CO₂ for carbon analysis and N₂ for nitrogen analysis, through combustion or high-temperature conversion. smu.cafmach.it These gases are then introduced into the mass spectrometer, which measures the ratios of the different isotopic masses (e.g., mass 45 to 44 for ¹³CO₂/¹²CO₂ and mass 29 to 28 for ¹⁵N¹⁴N/¹⁴N¹⁴N). smu.caoiv.int

The results are expressed as a delta (δ) value in parts per thousand (‰), which represents the deviation of the sample's isotopic ratio from that of an international standard. oiv.int For example, δ¹³C values are reported relative to the Vienna Pee Dee Belemnite (VPDB) standard. oiv.int

IRMS is widely applied in various fields, including food authentication to distinguish between products from C3 and C4 plants, and in environmental and biological studies to trace the flow of nutrients. fmach.itoiv.int While bulk IRMS provides an average isotopic value for the entire sample, it can be combined with separation techniques like gas chromatography (GC-IRMS) for compound-specific isotope analysis. unime.it

Table 1: Comparison of Mass Spectrometry Techniques

| Feature | Isotope Dilution Mass Spectrometry (IDMS) | Isotope Ratio Mass Spectrometry (IRMS) |

| Primary Application | Absolute quantification of a specific analyte | High-precision measurement of isotopic ratios |

| Principle | Addition of a known amount of a labeled internal standard | Measurement of the relative abundance of isotopes in a bulk sample |

| Output | Concentration of the analyte (e.g., ng/mL) | Isotopic ratio expressed as a delta (δ) value (‰) |

| Sample Preparation | Spiking with internal standard, extraction, and purification | Conversion of sample to a simple gas (e.g., CO₂, N₂) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful analytical technique that provides detailed information about the structure, dynamics, and metabolic fate of molecules. researchgate.netfrontiersin.org By exploiting the magnetic properties of atomic nuclei, NMR can identify the specific positions of isotopes like ¹³C and ¹⁵N within a molecule like this compound.

13C-NMR Applications in Metabolic Flux Profiling

¹³C-NMR spectroscopy is a key method for tracing the flow of carbon atoms through metabolic pathways, a field known as metabolic flux analysis. frontiersin.orgnih.gov When cells are supplied with a ¹³C-labeled substrate, such as ¹³C-glucose, the labeled carbon atoms are incorporated into various downstream metabolites. frontiersin.orgbiorxiv.org

By analyzing the ¹³C-NMR spectra of these metabolites, researchers can determine the specific positions and extent of ¹³C labeling. nih.gov This information provides direct insights into the activity of different metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. frontiersin.org For instance, the pattern of ¹³C enrichment in amino acids can reveal the relative contributions of different pathways to their synthesis. biorxiv.org

While ¹³C-NMR is less sensitive than techniques like mass spectrometry, its ability to provide positional information on labeling is a significant advantage. frontiersin.org The development of high-field NMR spectrometers and advanced techniques has improved the sensitivity of this method. nih.gov

Table 2: Applications of 13C-NMR in Metabolic Studies

| Application | Description | Key Findings from Research |

| Pathway Activity | Determining the activity of central metabolic pathways. nih.gov | Observed ¹³C mass isotopomers in glycolysis, pentose phosphate pathway, and TCA cycle metabolites indicate active pathways. nih.gov |

| Metabolic Flux Analysis | Quantifying the rates of metabolic reactions. biorxiv.org | ¹³C-based metabolic flux analysis requires multidisciplinary knowledge and specialized software for data processing and modeling. biorxiv.org |

| Subcellular Metabolism | Investigating metabolic processes within specific cellular compartments. | Multi-isotope imaging mass spectrometry (MIMS) can provide high-resolution quantitative data on stable isotope labels. nih.gov |

15N-NMR for Nitrogen Metabolism and Nucleic Acid Dynamics

¹⁵N-NMR spectroscopy is a valuable tool for studying nitrogen metabolism and the dynamics of nitrogen-containing biomolecules like nucleic acids. acs.orgcolostate.edu By using ¹⁵N-labeled precursors, such as ¹⁵N-labeled thymidine, researchers can track the incorporation of nitrogen into DNA and RNA.

The chemical shifts of ¹⁵N nuclei are sensitive to their local chemical environment, providing information about bonding and molecular structure. acs.orgcolostate.edu In the context of nucleic acids, ¹⁵N-NMR can be used to study hydrogen bonding interactions between base pairs, which are crucial for the stability and function of DNA and RNA. acs.org

Furthermore, ¹⁵N-NMR can provide insights into the dynamics of nucleic acids, revealing information about their flexibility and interactions with other molecules. The use of ¹⁵N labeling can also aid in resolving spectral overlap in complex NMR spectra of large biomolecules. fu-berlin.de

Multi-dimensional Heteronuclear NMR for Structural Investigations

Multi-dimensional heteronuclear NMR spectroscopy is a powerful technique for determining the three-dimensional structures of biomolecules in solution. nih.gov This method relies on the use of molecules that are uniformly or selectively labeled with both ¹³C and ¹⁵N, such as this compound incorporated into DNA or RNA. nih.govresearchgate.net

By correlating the NMR signals of different nuclei (e.g., ¹H, ¹³C, and ¹⁵N), multi-dimensional NMR experiments can provide a wealth of structural information. acs.org For example, experiments like the HSQC (Heteronuclear Single Quantum Coherence) can link protons to their directly attached carbon or nitrogen atoms. More complex triple-resonance experiments can establish through-bond connectivities between atoms, which is essential for assigning the NMR signals to specific atoms in the molecule. acs.org

The ability to produce milligram quantities of isotopically labeled DNA and RNA has been crucial for the application of these advanced NMR techniques to nucleic acid structural biology. nih.govnih.gov These methods have been instrumental in elucidating the structures of various DNA and RNA molecules, including duplexes, triplexes, and quadruplexes. nih.gov

Data Analysis, Interpretation, and Computational Modeling in Thymidine 13c,15n2 Based Studies

Quantitative Analysis of Isotopic Enrichment Data

The foundational step in any study involving Thymidine-13C,15N2 is the precise measurement of its incorporation into newly synthesized DNA. This is typically achieved using high-resolution mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS). After exposing cells or organisms to the labeled thymidine (B127349), DNA is extracted, hydrolyzed into individual nucleosides, and analyzed. The mass spectrometer distinguishes between the normal (unlabeled) thymidine and the heavier this compound that has been integrated into the DNA backbone.

Isotopic enrichment is calculated as the fraction or percentage of the labeled isotope relative to the total amount of the metabolite. For instance, by measuring the ion intensities of both labeled and unlabeled thymidine released from the DNA, one can determine the rate of new DNA synthesis. In a study on mouse embryonic stem cells, researchers used isotope-labeled [13C,15N2]thymidine and observed approximately 76% label incorporation into the cellular pool of thymine (B56734), demonstrating the efficiency of this tracing method. ru.nl This quantitative data is crucial for determining the kinetics of cell division, DNA repair, and the flux through the thymidine salvage pathway.

The table below illustrates a representative dataset from a hypothetical cell culture experiment where isotopic enrichment is measured over time following the introduction of this compound.

Table 1: Example of Isotopic Enrichment Data from DNA Hydrolysates This interactive table provides sample data showing the percentage of thymidine in newly synthesized DNA that is labeled with 13C and 15N at various time points after introducing the tracer.

| Time Point (Hours) | Labeled Thymidine Peak Area (MS) | Unlabeled Thymidine Peak Area (MS) | Isotopic Enrichment (%) |

|---|---|---|---|

| 0 | 0 | 1,500,000 | 0.0 |

| 4 | 225,000 | 1,450,000 | 13.4 |

| 8 | 510,000 | 1,380,000 | 27.0 |

| 12 | 780,000 | 1,220,000 | 39.0 |

Mathematical Modeling of Cellular Kinetics and Metabolic Fluxes

The quantitative data on isotopic enrichment serves as a critical input for mathematical models that describe the dynamics of cellular processes. duke.edu Metabolic Flux Analysis (MFA) is a primary application where tracers like this compound are used to quantify the rates (fluxes) of intracellular reactions. medchemexpress.commedchemexpress.eud-nb.info By tracking the path of the 13C and 15N atoms through the metabolic network, these models can elucidate the contributions of different pathways to the deoxynucleotide pool required for DNA replication.

For example, a model could be designed to differentiate the flux of thymidine through the de novo synthesis pathway versus the salvage pathway. The rate of incorporation of exogenous this compound directly quantifies the activity of the salvage pathway. These models often consist of a series of differential equations that describe the change in concentration of various metabolites over time. duke.edu By fitting the model to the experimental isotopic enrichment data, researchers can estimate the values of key kinetic parameters, such as the Vmax and Km of enzymes like thymidine kinase. nih.gov Such models are invaluable for understanding how disease states or therapeutic interventions alter the metabolic wiring of cells. nih.gov

The following table shows hypothetical output from a mathematical model, demonstrating how isotopic data can be used to calculate metabolic flux rates under different cellular conditions.

Table 2: Calculated Metabolic Fluxes Based on this compound Labeling This interactive table presents modeled data illustrating how isotopic enrichment results are translated into metabolic flux rates for key cellular pathways, comparing a control state to a state of induced cellular stress.

| Metabolic Pathway | Calculated Flux (Control Cells) (µmol/g/hr) | Calculated Flux (Stressed Cells) (µmol/g/hr) |

|---|---|---|

| Thymidine Salvage Pathway | 15.2 | 28.5 |

| DNA Synthesis Rate | 12.8 | 5.4 |

| Thymidine Catabolism | 2.4 | 23.1 |

Integration of Multi-Omics Data for Comprehensive Biological Insights

To achieve a holistic understanding of a biological system, data from this compound labeling studies can be integrated with other large-scale datasets, a practice known as multi-omics integration. rsc.orgnih.gov This approach combines information from different biological layers—such as genomics (gene sequences), transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite levels)—to build a more complete picture. nih.govscilifelab.se

For instance, a study might use this compound to measure cell proliferation rates in cancer cells before and after treatment with a drug. This proliferation data (a functional output) can then be correlated with:

Transcriptomics (RNA-Seq): To see if changes in proliferation are associated with the up- or down-regulation of specific genes involved in the cell cycle, DNA repair, or apoptosis.

Proteomics (Mass Spectrometry): To determine if the observed changes in gene expression translate to corresponding changes in the levels of key proteins, such as cyclins, cyclin-dependent kinases, or the enzymes of the nucleotide synthesis pathways.

Metabolomics: To get a broader snapshot of the metabolic state of the cell, confirming, for example, that a decrease in proliferation correlates with reduced levels of other metabolites required for biomass production.

By layering these datasets, researchers can move beyond simple correlations to construct comprehensive models of cellular regulation. researchgate.net This integrated approach can reveal not just that a change has occurred (e.g., proliferation has slowed), but can also provide mechanistic insights into why it has occurred, linking signaling events to gene expression and, ultimately, to metabolic and cellular function. scilifelab.se

Comparative Methodologies and Emerging Trends in Cell Proliferation and Metabolic Tracing

Comparison with Non-Isotopic Proliferation Markers (e.g., BrdU, EdU)

The gold standard for measuring DNA synthesis has historically involved the use of thymidine (B127349) analogs. Among these, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are widely utilized non-isotopic markers. Like isotopically labeled thymidine, these analogs are incorporated into newly synthesized DNA during the S-phase of the cell cycle. nih.govelabscience.com However, the methodologies for their detection and the information they provide differ significantly from stable isotope tracers like Thymidine-13C,15N2.

BrdU incorporation requires harsh denaturation of DNA using acid or heat to expose the BrdU epitope for antibody detection, a process that can compromise the structural integrity of the tissue and may be incompatible with the simultaneous detection of other cellular antigens. elabscience.com EdU represents an advancement over BrdU as its detection is based on a "click" chemistry reaction, a bio-orthogonal cycloaddition reaction with a fluorescent azide. elabscience.com This method is gentler and faster than BrdU immunodetection, but both techniques primarily offer a qualitative or semi-quantitative snapshot of cells that were synthesizing DNA during the labeling period. elabscience.com

In contrast, this compound, when coupled with analysis by mass spectrometry, provides a quantitative measure of DNA synthesis. pnas.org This approach allows for the determination of the fraction of newly synthesized DNA in a cell population, offering a dynamic view of cell turnover. pnas.org Unlike BrdU and EdU, which can exhibit toxicity and potentially perturb the very processes they are meant to measure, stable isotope-labeled compounds like this compound are considered non-hazardous and have minimal impact on cellular processes, making them particularly suitable for in vivo studies in humans. nih.govfrontiersin.org The detection of 15N-thymidine incorporation at the single-cell level with subcellular resolution is achievable through techniques like Multi-isotope Imaging Mass Spectrometry (MIMS). nih.gov

Table 1: Comparison of Cell Proliferation Markers

| Feature | This compound | BrdU (5-bromo-2'-deoxyuridine) | EdU (5-ethynyl-2'-deoxyuridine) |

|---|---|---|---|

| Principle | Incorporation of stable isotope-labeled nucleoside into DNA. | Incorporation of a thymidine analog into DNA. | Incorporation of a thymidine analog into DNA. |

| Detection | Mass Spectrometry (e.g., GC-MS, LC-MS/MS, MIMS). | Immunohistochemistry with specific antibodies. | Click chemistry with a fluorescent azide. |